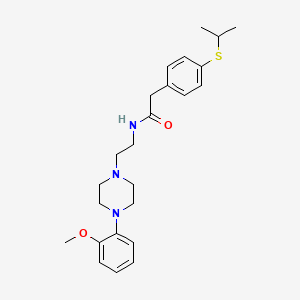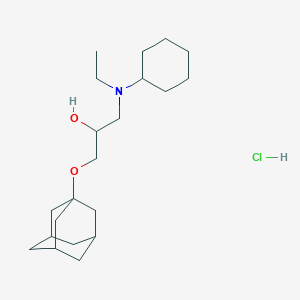
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO2 and its molecular weight is 371.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Adamantane derivatives are synthesized through various chemical reactions, with their structure and functional groups making them suitable for a wide range of applications. For instance, the synthesis of β-Aminoketones of the adamantane series demonstrates the versatility of adamantane derivatives in chemical synthesis, offering pathways to develop novel compounds with potential applications in material science and pharmaceuticals (Makarova, Moiseev, & Zemtsova, 2002). Similarly, studies on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents highlight the potential of adamantane derivatives in creating new antimicrobial compounds (Doraswamy & Ramana, 2013).
Biological Evaluation
Adamantane derivatives have shown promise in various biological applications, including as anti-inflammatory and antimicrobial agents. Novel tetrahydropyrimidine–adamantane hybrids have been evaluated for their anti-inflammatory activities, showcasing the therapeutic potential of these compounds (Kalita et al., 2015). Additionally, adamantane-containing compounds have been studied for their antiproliferative activity against cancer cell lines, further indicating the potential of adamantane derivatives in medicinal chemistry and oncology research (Nurieva et al., 2015).
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-2-22(19-6-4-3-5-7-19)14-20(23)15-24-21-11-16-8-17(12-21)10-18(9-16)13-21;/h16-20,23H,2-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBGEYPTJKPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


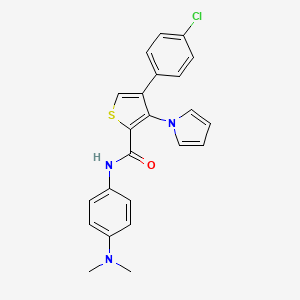
![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)


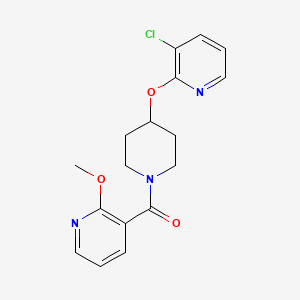
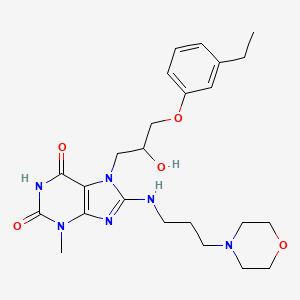
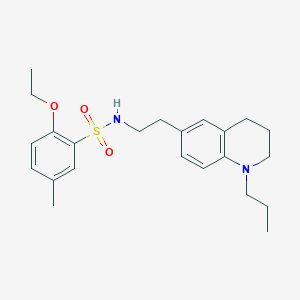
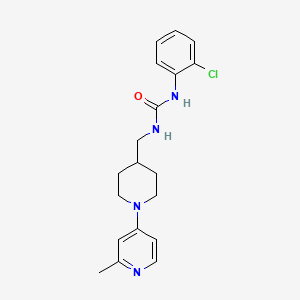

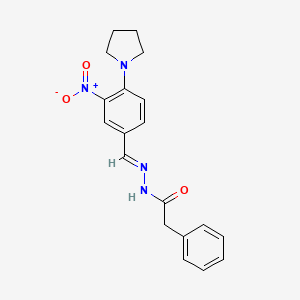
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

